molecular formula C13H25NO3 B13724977 tert-Butyl 9-amino-9-oxononanoate

tert-Butyl 9-amino-9-oxononanoate

Cat. No.: B13724977
M. Wt: 243.34 g/mol
InChI Key: WWNOHFSJHFLYIN-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-9-oxononanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 9-amino-9-oxononanoate typically involves the esterification of 9-amino-9-oxononanoic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. The reaction proceeds under mild conditions and affords the desired tert-butyl ester in good yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing similar esterification techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-amino-9-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 9-amino-9-oxononanoate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving amino acids and their derivatives. It serves as a model compound to investigate the mechanisms of enzymatic transformations.

Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its structural features can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-9-oxononanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl 9-oxononanoate: Lacks the amino group, making it less versatile in certain reactions.

    tert-Butyl 9-amino-9-hydroxynonanoate: Contains a hydroxyl group instead of a ketone, altering its reactivity.

    tert-Butyl 9-amino-9-oxooctanoate: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: tert-Butyl 9-amino-9-oxononanoate is unique due to the presence of both an amino group and a ketone group within its structure. This combination of functional groups provides a wide range of reactivity, making it a valuable compound in synthetic organic chemistry and various research applications.

Biological Activity

tert-Butyl 9-amino-9-oxononanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number :
  • Molecular Formula : C₁₃H₂₅N₁O₃

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. It has been shown to interact with:

  • Acyl-CoA Dehydrogenases : This class of enzymes is crucial in fatty acid metabolism. Inhibition can lead to alterations in lipid metabolism, which may have implications for conditions like obesity and diabetes .
  • Sphingolipid Metabolism : The compound may influence sphingolipid biosynthesis by interacting with serine palmitoyltransferase (SPT), a key enzyme in this pathway. SPT's role in cell signaling and membrane biology highlights the potential therapeutic applications of this compound in cancer therapy .

Biological Activity Overview

The biological activities associated with this compound include:

Activity TypeDescription
Enzyme InhibitionInhibits acyl-CoA dehydrogenases, affecting lipid metabolism .
Sphingolipid RegulationModulates sphingolipid synthesis, impacting cell signaling pathways .
Antioxidant PotentialMay exhibit antioxidant properties, contributing to cellular protection.

Case Studies and Research Findings

  • Inhibition Studies :
    • Research indicates that this compound effectively inhibits acyl-CoA dehydrogenases, leading to decreased fatty acid oxidation rates. This was demonstrated through kinetic assays that measured substrate turnover rates .
  • Impact on Cell Models :
    • In vitro studies using vascular smooth muscle cells treated with derivatives of the compound showed alterations in membrane fluidity and cellular morphology, suggesting implications for cardiovascular health .
  • Therapeutic Applications :
    • The compound's ability to modulate sphingolipid metabolism positions it as a candidate for developing therapies targeting metabolic disorders and cancer. Its interactions with key metabolic enzymes could provide insights into novel treatment strategies for diseases linked to lipid metabolism dysregulation .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 9-amino-9-oxononanoate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H2,14,15)

InChI Key

WWNOHFSJHFLYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCC(=O)N

Origin of Product

United States

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